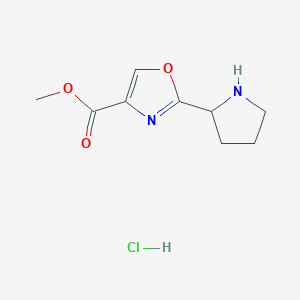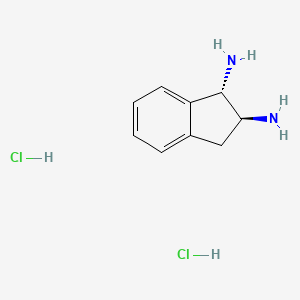
5,7-Dichloro-1,3-benzoxazol-2-amine
Vue d'ensemble
Description
5,7-Dichloro-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C7H4Cl2N2O and its molecular weight is 203.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
La 5,7-Dichloro-1,3-benzoxazol-2-amine a été utilisée dans la synthèse de composés qui présentent des activités antimicrobiennes significatives. Ces composés synthétisés ont été testés contre diverses souches microbiennes et ont montré des résultats prometteurs dans l'inhibition de la croissance microbienne .
Activité cytotoxique
Ce composé a également fait partie de la recherche sur les agents cytotoxiques potentiels. Certains dérivés de la this compound sont apparus comme des agents cytotoxiques de premier plan, indiquant leur utilisation potentielle dans la recherche et la thérapie contre le cancer .
Activité antioxydante
La recherche a indiqué que certains dérivés de la this compound possèdent des propriétés antioxydantes. Ces propriétés sont précieuses dans le développement de traitements pour les maladies liées au stress oxydatif .
Activité analgésique
Le composé a été impliqué dans la synthèse de dérivés qui ont été évalués pour leur activité analgésique. Cela suggère son application potentielle dans la gestion de la douleur et le développement de médicaments analgésiques .
Activité antilipase
En plus des applications ci-dessus, les dérivés de la this compound ont montré des activités antilipase. Cela pourrait être significatif dans le développement de traitements pour les affections liées au métabolisme des lipides .
Mécanisme D'action
Target of Action
Benzoxazole derivatives, which include 5,7-dichloro-1,3-benzoxazol-2-amine, have been extensively used in drug discovery due to their broad range of biological activities .
Mode of Action
Benzoxazole derivatives have been known to interact with various targets leading to a range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
5,7-Dichloro-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary interactions is with glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars . This compound inhibits the activity of glucosamine-6-phosphate synthase, thereby affecting the production of UDP-N-acetylglucosamine, a crucial intermediate in the synthesis of glycoproteins and glycolipids. Additionally, this compound has been shown to interact with bacterial proteins, inhibiting their growth and demonstrating potent antibacterial activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cytotoxicity, particularly in colorectal carcinoma cells . It influences cell function by disrupting cell signaling pathways, leading to apoptosis or programmed cell death. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell proliferation and survival . In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of glucosamine-6-phosphate synthase, inhibiting its enzymatic activity . This binding interaction prevents the conversion of fructose-6-phosphate to glucosamine-6-phosphate, thereby disrupting the biosynthesis of essential amino sugars. Additionally, this compound can inhibit other enzymes involved in bacterial cell wall synthesis, leading to the accumulation of toxic intermediates and cell death . The compound also affects gene expression by binding to DNA and interfering with transcription factors, resulting in altered gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In bacterial cultures, continuous exposure results in the development of resistance mechanisms, highlighting the need for careful monitoring of its use .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also evident, with a narrow therapeutic window between effective and toxic doses. These findings underscore the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, this compound can influence the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm . Within tissues, this compound is distributed based on its affinity for various binding proteins, leading to differential localization and accumulation . This selective distribution can influence the compound’s efficacy and toxicity in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . For instance, phosphorylation of the compound can direct it to the nucleus, where it can modulate gene expression by interacting with transcription factors . This subcellular localization is essential for the compound’s ability to exert its biochemical effects.
Propriétés
IUPAC Name |
5,7-dichloro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDNAMKNESMSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B1487426.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)


![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)


![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)


